Baohuoside V
Overview
Description
Baohuoside V is a flavonoid glycoside isolated from the dried herb of Epimedium davidii . It belongs to the group of diphyllosides and has a molecular formula of C₃₈H₄₈O₁₉ with a molecular weight of 808.78 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anti-tumor activities .
Mechanism of Action
Target of Action
Baohuoside V is a flavonoid isolated from the dried herb of Epimedium davidii It’s known that flavonoids, including this compound, have a wide range of biological effects, including anticancer and anti-aging .
Mode of Action
For instance, Baohuoside I, a related compound, has been shown to induce apoptosis in human non-small cell lung cancer cells via a reactive oxygen species-mediated mitochondrial pathway .
Action Environment
It’s known that the formulation of baohuoside i-loaded mixed micelles with lecithin and solutol hs 15 has been performed to improve its solubility . This suggests that the formulation and delivery method could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Baohuoside V plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to influence a wide range of biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact pathways and interactions are still being explored .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baohuoside V can be synthesized through the enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species . The process involves the use of β-glucosidase, which catalyzes the hydrolysis of icariin to produce this compound. The reaction is typically carried out in a biphase system with ethyl acetate and acetic acid-sodium acetate buffer at pH 4.5, at a temperature of 60°C for 2 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of Epimedium Folium flavonoids followed by biotransformation using fungal α-L-rhamnosidase and β-glucosidase . This method is efficient and environmentally friendly, providing a high yield of this compound from low-value raw materials.
Chemical Reactions Analysis
Types of Reactions
Baohuoside V undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Baohuoside V has a wide range of scientific research applications:
Comparison with Similar Compounds
Baohuoside V is similar to other flavonoid glycosides such as icariin, baohuoside I, and icaritin . it is unique due to its specific molecular structure and higher potency in certain biological activities .
Similar Compounds
Baohuoside I: Shares similar antioxidant and anti-inflammatory properties but differs in its molecular structure.
Icaritin: Known for its anti-cancer properties, but this compound has shown higher efficacy in some studies.
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPLDYBWOKMCT-KUBBBFTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118544-18-6 | |
Record name | Diphylloside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Baohuoside V and where was it found?
A1: this compound is a chemical compound isolated from the aerial parts of the Epimedium truncatum plant []. This study marks the first time this compound has been identified in this plant species.
Q2: What other compounds were found alongside this compound in this study?
A2: The study isolated a total of eight compounds from Epimedium truncatum, including: baohuoside II, hyperin, epimedoside-C, oleanolic acid, baohuoside III, this compound, epimedoside-A, and kaempferol-3-dirhamnoside [].
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